(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

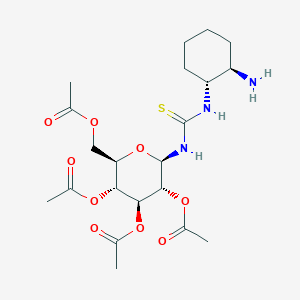

This compound is a thiourea-functionalized pyran derivative with a stereochemically complex tetraacetylated glucose core. Its structure includes a cyclohexylamine-linked thioureido group at the C6 position of the pyran ring, which distinguishes it from similar analogs.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUQXDLAAYLMNS-BYXVQRNISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H]2CCCC[C@H]2N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the formation of thiourea derivatives. Common reagents used in these synthetic routes include acetyl chloride, thiourea, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl or thioureido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Flexibility : The C6 substituent varies widely, from simple allyloxy groups () to complex heterocycles (). Thioureido and thiadiazole groups enhance bioactivity, while acetylated sugars improve stability .

Synthetic Yields : Analogs with smaller substituents (e.g., allyloxy) are synthesized in moderate yields (27–33%, ), whereas bulkier groups (e.g., thiadiazole in ) achieve higher yields (78.5%) due to optimized coupling conditions .

Bioactivity Correlations: Thiadiazole-containing analogs () exhibit antimicrobial properties, while amino-cyclohexylthioureido (target compound) and quinoline derivatives () are theorized for targeted therapies .

Safety Profiles : Compounds with allyloxy or fluorophenyl groups () show moderate hazards (H302, H315), whereas acetamido derivatives () require stringent storage conditions .

Research Findings and Implications

- Stereochemical Impact: The (1R,2R)-2-aminocyclohexyl group in the target compound may enhance chiral recognition in enzyme-binding pockets compared to non-cyclic amines (e.g., ) .

- Thermal Stability : Analogs with aromatic substituents (e.g., 3-fluoropyridin-2-yloxy in ) exhibit higher melting points (140–142°C) than aliphatic derivatives (125–129°C), suggesting stronger intermolecular forces .

- Solubility Challenges: Bulky substituents () limit aqueous solubility, necessitating formulation strategies like prodrug design or nanoparticle encapsulation .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be monitored?

Answer:

The synthesis of this compound involves multi-step protection/deprotection strategies due to its complex stereochemistry and functional groups (e.g., thioureido, acetyl). A validated approach for analogous structures (e.g., ) uses:

- Stepwise coupling : Introduce the thioureido group via nucleophilic substitution or coupling agents (e.g., carbodiimides) under inert atmospheres.

- Protection of amines : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during acetylations .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC. For thioureido coupling, confirm completion using IR spectroscopy (N-H stretching at ~3300 cm⁻¹ and C=S at ~1250 cm⁻¹) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Safety measures derive from SDS data of structurally related compounds:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation risks (H335) .

- Ventilation : Use fume hoods to avoid exposure to dust/aerosols.

- Storage : Conflicting guidelines exist—some SDS recommend 2–8°C , while others suggest inert atmospheres at room temperature . Resolve discrepancies by conducting short-term stability tests (e.g., 1–2 weeks) under both conditions, monitoring decomposition via HPLC .

Advanced: How can researchers resolve stereochemical uncertainties during synthesis?

Answer:

Stereochemical validation requires:

- NMR analysis : Use - COSY and DEPT to assign axial/equatorial proton configurations. For cyclohexylamine moieties, coupling constants () differentiate chair conformers .

- X-ray crystallography : Single-crystal diffraction provides definitive proof of absolute configuration.

- Comparative spectroscopy : Match spectral data (e.g., optical rotation, NMR if fluorinated analogs exist) with literature .

Advanced: How can conflicting stability data in SDS be addressed methodologically?

Answer:

Contradictory storage recommendations (e.g., 2–8°C vs. room temperature) require empirical validation:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS.

- Key metrics : Monitor acetyl group hydrolysis (via NMR at δ ~2.0 ppm) and thioureido decomposition (HPLC retention time shifts) .

- Recommendation : If degradation exceeds 5% under accelerated conditions, adopt cold storage (2–8°C) with desiccants.

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane). For polar thioureido derivatives, add 1% triethylamine to mobile phases to reduce tailing .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline products.

- Post-purification : Confirm purity via melting point (87–90°C, if solid) and HPLC (>95% peak area) .

Advanced: How can the thioureido group’s reactivity be leveraged for targeted drug delivery systems?

Answer:

The thioureido moiety offers:

- Metal coordination : Screen for interactions with transition metals (e.g., Pt, Au) using UV-vis titration to assess binding constants.

- pH-sensitive cleavage : Test stability in buffers (pH 4–8) to identify optimal release conditions (e.g., lysosomal pH ~5.0) .

- Biological assays : Evaluate cytotoxicity in cell lines (e.g., HEK293) with/without metal co-administration to validate targeting .

Basic: What analytical techniques confirm the compound’s identity and purity?

Answer:

- Elemental analysis : Verify C, H, N, S content within 0.4% of theoretical values.

- Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H] or [M+Na] adducts.

- NMR : and spectra should match predicted shifts for acetyl (δ 1.8–2.1 ppm) and thioureido (δ 7.5–8.5 ppm for NH protons) groups .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize conformers with lowest binding energies (ΔG ≤ −8 kcal/mol).

- ADMET prediction : Use SwissADME to estimate logP (target 1–3 for oral bioavailability) and CYP450 inhibition risks .

- Validation : Compare in silico results with in vitro permeability assays (Caco-2 monolayers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.